molecular formula C12H13ClO4 B1588226 3',4',5'-Trimethoxycinnamoyl chloride CAS No. 10263-19-1

3',4',5'-Trimethoxycinnamoyl chloride

Cat. No. B1588226
Key on ui cas rn: 10263-19-1
M. Wt: 256.68 g/mol
InChI Key: NFFPFTGFVSWSTH-SNAWJCMRSA-N
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Patent
US04758577

Procedure details

0.86 gram (3.62 millimoles) of 3,4,5-trimethoxycinnamic acid and 16.3 grams (137 millimoles) of thionyl chloride were heated together at reflux temperature for 45 minutes to obtain 3,4,5-trimethoxycinnamoyl chloride. The reaction mixture was subjected to reduced pressure to vaporize excess thionyl chloride and to recover the acid chloride as residue. The acid chloride was purified by repeated dissolution in benzene and vaporizing the volatile matter. The purified acid chloride residue was dissolved in 15 milliliters of dry methylene chloride and the solution cooled to 0° C. To the solution was added a solution of 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine and triethylamine in 15 milliliters of methylene chloride. The resulting mixture was allowed to warm to room temperature and then stirred overnight. As the end of this time, the mixture was diluted with methylene chloride and washed successively with 2N hydrochloric acid, aqueous sodium bicarbonate and brine and thereafter dried. The dried solution was subject to reduced pressure to remove the solvent and to obtain 1.84 grams of 4-(5H-dibenzo-[a,d]cyclohepten-5-yl) 1-(3,4,5-trimethoxyphenyl)prop-2-enoyl)piperidine as a light brown foamy solid. The latter was flash chromatographed on 80 grams of silica gel employing 40/60 ethyl acetate/hexane as eluant to obtain 1.06 grams of the product as an oil.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[CH:6]=[CH:7][C:8](O)=[O:9].S(Cl)([Cl:20])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[CH:6]=[CH:7][C:8]([Cl:20])=[O:9]

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
COC=1C=C(C=CC(=O)O)C=C(C1OC)OC
Name
Quantity
16.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 45 minutes
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)Cl)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04758577

Procedure details

0.86 gram (3.62 millimoles) of 3,4,5-trimethoxycinnamic acid and 16.3 grams (137 millimoles) of thionyl chloride were heated together at reflux temperature for 45 minutes to obtain 3,4,5-trimethoxycinnamoyl chloride. The reaction mixture was subjected to reduced pressure to vaporize excess thionyl chloride and to recover the acid chloride as residue. The acid chloride was purified by repeated dissolution in benzene and vaporizing the volatile matter. The purified acid chloride residue was dissolved in 15 milliliters of dry methylene chloride and the solution cooled to 0° C. To the solution was added a solution of 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine and triethylamine in 15 milliliters of methylene chloride. The resulting mixture was allowed to warm to room temperature and then stirred overnight. As the end of this time, the mixture was diluted with methylene chloride and washed successively with 2N hydrochloric acid, aqueous sodium bicarbonate and brine and thereafter dried. The dried solution was subject to reduced pressure to remove the solvent and to obtain 1.84 grams of 4-(5H-dibenzo-[a,d]cyclohepten-5-yl) 1-(3,4,5-trimethoxyphenyl)prop-2-enoyl)piperidine as a light brown foamy solid. The latter was flash chromatographed on 80 grams of silica gel employing 40/60 ethyl acetate/hexane as eluant to obtain 1.06 grams of the product as an oil.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[CH:6]=[CH:7][C:8](O)=[O:9].S(Cl)([Cl:20])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[CH:6]=[CH:7][C:8]([Cl:20])=[O:9]

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
COC=1C=C(C=CC(=O)O)C=C(C1OC)OC
Name
Quantity
16.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 45 minutes
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)Cl)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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